molecular formula C5H7ClO2 B2807426 4-Chloro-4-pentenoic acid CAS No. 58435-01-1

4-Chloro-4-pentenoic acid

Cat. No. B2807426
CAS RN: 58435-01-1
M. Wt: 134.56
InChI Key: JOQXGZWETVCGRZ-UHFFFAOYSA-N
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Description

4-Chloro-4-pentenoic acid is a derivative of pentenoic acid . Pentenoic acid is a mono-carboxylic acid whose molecule has an unbranched chain of five carbons connected by three single bonds and one double bond .


Molecular Structure Analysis

The molecular formula of 4-Pentenoic acid is C5H8O2 . The structure of 4-Pentenoic acid is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The degradation of L-2-amino-4-chloro-4-pentenoic acid (L-ACP) was determined by gas chromatography–mass spectrometry (GC-MS) analysis .


Physical And Chemical Properties Analysis

The enthalpy of formation of liquid 4-pentenoic acid was determined by combustion calorimetry. The vapor pressure and enthalpy of vaporization of the compound were measured by the transfer method over the temperature range 289–324 K . The density of 4-pentenoic acid is approximately 0.975 at 25 °C; it has a melting point of around -23 °C and a boiling point of about 83 °C at 12 torr, 188 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-Chloro-4-pentenoic acid is alanine racemase , an enzyme crucial to bacterial cell wall synthesis . This enzyme is unique to bacteria, providing D-alanine essential for the synthesis of the peptidoglycan layer of the bacterial cell wall .

Mode of Action

4-Chloro-4-pentenoic acid acts as a mechanism-based inactivator of alanine racemase . The compound is processed by the enzyme as if it were a potential substrate. It leads to a diversion from the normal course of the reaction, resulting in the inactivation of the enzyme . The mechanism of inhibition involves enzyme-catalyzed halide elimination to form an allenic intermediate that partitions between reversible and irreversible covalent adducts .

Biochemical Pathways

The compound affects the aminoacyl-tRNA biosynthesis pathway, specifically the conversion of L-2-amino-4-chloro-4-pentenoic acid to 2-keto-4-pentenoic acid, ammonia, and chloride ion . This reaction is catalyzed by a dehalogenating enzyme obtained from the cells of Proteus mirabilis IFO 3849 .

Result of Action

The action of 4-Chloro-4-pentenoic acid results in the irreversible inactivation of alanine racemase, leading to a lethal event for the bacteria . This efficient inactivation disrupts the bacterial cell wall synthesis, thereby exerting its antibacterial effect .

Action Environment

The action of 4-Chloro-4-pentenoic acid can be influenced by various environmental factors. For instance, the presence of other bacteria that can metabolize the compound could potentially affect its efficacy

Safety and Hazards

4-Pentenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-chloropent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQXGZWETVCGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of L-2-amino-4-chloro-4-pentenoic acid (L-ACP) and how does it affect bacteria?

A: L-ACP acts as a mechanism-based inactivator of the bacterial enzyme L-methionine γ-lyase []. This enzyme plays a crucial role in bacterial metabolism. L-ACP irreversibly binds to the enzyme, leading to its inactivation. The inactivation process involves the enzymatic removal of chloride from L-ACP, forming a reactive allene intermediate. This reactive intermediate then interacts with a cysteine residue at the enzyme's active site, forming a covalent bond and permanently disabling the enzyme [].

Q2: Are there any known cases of bacterial resistance to L-2-amino-4-chloro-4-pentenoic acid (L-ACP)?

A: While the research provided doesn't explicitly discuss resistance mechanisms, it does indicate that L-ACP effectively inhibits the growth of a wide range of bacterial strains in minimal media []. Further research is needed to determine if bacteria can develop resistance to L-ACP and what mechanisms might be involved.

Q3: What is the origin of L-2-amino-4-chloro-4-pentenoic acid (L-ACP)?

A: L-ACP was first discovered and isolated from the mushroom Amanita pseudoporphyria Hongo []. This discovery marked L-ACP as a novel natural amino acid with potential applications as an antibacterial agent.

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